Dibenzo[b,d]furan-2-carbaldehyde is a heterocyclic aromatic compound with potential applications in various fields of scientific research. Its synthesis has been reported through several methods, including the formylation of dibenzofuran with various formylating agents like Vilsmeier-Haaf reaction and Duff reaction. The characterization of the synthesized compound is typically performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
While the specific research applications of Dibenzo[b,d]furan-2-carbaldehyde are still under exploration, its unique structure and properties hold promise for various potential applications, including:
Dibenzofuran-2-carboxaldehyde is an organic compound with the molecular formula C₁₃H₈O₂ and a molecular weight of 196.20 g/mol. It is characterized by a dibenzofuran structure, which consists of two fused benzene rings connected by a furan ring. This compound exists as a white to pale yellow solid and is known for its various chemical properties, including its ability to participate in electrophilic aromatic substitution reactions. The compound is also recognized for its moderate solubility in organic solvents and has been studied for its potential biological activities and applications in medicinal chemistry .
Dibenzofuran-2-carboxaldehyde exhibits significant biological activity, particularly in the context of antimicrobial and antitubercular properties. Research has shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, which is responsible for tuberculosis. Some synthesized derivatives have demonstrated effective minimum inhibitory concentrations, indicating their potential as therapeutic agents against bacterial infections . Additionally, dibenzofuran derivatives have been explored for their anti-inflammatory and antioxidant properties, further highlighting their relevance in medicinal chemistry.
Several methods have been developed for synthesizing dibenzofuran-2-carboxaldehyde:
Dibenzofuran-2-carboxaldehyde has various applications in different fields:
Research on dibenzofuran-2-carboxaldehyde has included interaction studies that assess its potential effects on various biological systems. For example, studies have evaluated its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Specific inhibition profiles have been noted, suggesting that certain derivatives may affect drug metabolism pathways, which is important for understanding their pharmacokinetic properties .
Dibenzofuran-2-carboxaldehyde shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2,3-Dihydrobenzofuran-4-carbaldehyde | 209256-42-8 | 0.96 |
2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 421553-62-0 | 0.91 |
Dibenzo[b,d]furan-4-carboxylic acid | 2786-05-2 | 0.87 |
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan | 196597-78-1 | 0.85 |
Uniqueness: Dibenzofuran-2-carboxaldehyde is distinguished by its specific aldehyde functional group at the second position of the dibenzofuran structure. This functionalization allows it to engage in unique chemical reactivity compared to other dibenzofuran derivatives that may lack this aldehyde group or possess different substituents.
Dibenzofuran-2-carboxaldehyde exhibits moderate thermal stability characteristics that are consistent with its aromatic heterocyclic structure. The compound possesses a well-defined melting point of 74°C, which has been consistently reported across multiple commercial and analytical sources [1] [2] [3] [4]. This melting point represents the solid-liquid phase transition temperature under standard atmospheric conditions.
The compound exists as a white to almost white crystalline powder at room temperature [1] [2], indicating a stable solid-state structure. The crystalline nature suggests ordered molecular packing in the solid phase, which contributes to the compound's thermal stability profile. The relatively low melting point compared to the parent dibenzofuran (81-85°C) [5] reflects the influence of the aldehyde substituent on the crystal lattice energy and intermolecular interactions.
Predicted boiling point calculations indicate a value of approximately 360.5±15.0°C [3], suggesting substantial thermal stability in the liquid phase. However, experimental verification of this parameter is lacking in the current literature. The significant difference between melting and boiling points (approximately 286°C) indicates a wide liquid range, which is characteristic of aromatic compounds with extended π-conjugation systems.
Storage recommendations emphasize maintaining temperatures below 15°C in cool, dark environments [2] [6], suggesting potential thermal degradation or oxidation pathways at elevated temperatures. The compound's air sensitivity [2] [7] [6] necessitates storage under inert atmospheres (nitrogen or argon), indicating possible thermal-oxidative decomposition mechanisms.
The absence of specific decomposition temperature data in the literature represents a significant knowledge gap. However, related dibenzofuran derivatives demonstrate thermal robustness, with some compounds maintaining stability above 395°C [8]. The thermal decomposition products, when they occur, are expected to include carbon monoxide and carbon dioxide, consistent with organic compound combustion patterns [7] [9].
The solubility characteristics of dibenzofuran-2-carboxaldehyde reflect its moderate hydrophobic nature combined with specific polar interactions mediated by the aldehyde functionality. The compound demonstrates limited aqueous solubility, with no quantitative data available, but the molecular structure suggests essentially insoluble behavior in water [1].
Organic solvent compatibility shows selective patterns. The compound exhibits documented solubility in hot methanol [1], indicating that elevated temperatures and protic polar solvents can overcome the hydrophobic interactions of the dibenzofuran core structure. This temperature-dependent solubility behavior suggests enthalpy-driven dissolution processes where thermal energy facilitates solvation.
The octanol-water partition coefficient (Log P) ranges from 3.40 to 3.60 [10], positioning the compound in the moderately lipophilic category. This parameter indicates preferential partitioning into organic phases over aqueous phases by factors of approximately 2,500 to 4,000, consistent with the aromatic heterocyclic structure and limited polar surface area.
Topological polar surface area (TPSA) values of 30.2-30.21 Ų [10] confirm the compound's moderate polarity, primarily attributed to the aldehyde carbonyl group and the furan oxygen atom. The relatively low TPSA value supports the observed limited aqueous solubility and preference for organic media.
Hydrogen bonding parameters reveal two hydrogen bond acceptor sites (carbonyl oxygen and furan oxygen) but zero hydrogen bond donor sites [10], limiting specific solvation interactions with protic solvents. This hydrogen bonding profile influences solubility patterns and suggests compatibility with aprotic organic solvents and moderate interactions with protic systems.
Rotational flexibility, characterized by a single rotatable bond [10], indicates a relatively rigid molecular structure that may influence crystal packing and dissolution behavior. The structural rigidity contributes to predictable solubility patterns based on solvent polarity and hydrogen bonding capacity.
Extrapolation from the parent dibenzofuran compound, which demonstrates solubility in nonpolar organic solvents [11] [5], suggests that dibenzofuran-2-carboxaldehyde should exhibit similar behavior in hydrocarbon solvents, aromatic solvents, and other nonpolar media, albeit potentially with reduced solubility due to the polar aldehyde substituent.
The aldehyde functional group in dibenzofuran-2-carboxaldehyde exhibits characteristic electrophilic reactivity patterns that are modulated by the electronic environment of the dibenzofuran core structure. The carbonyl carbon presents a highly electrophilic center due to the polarization of the carbon-oxygen double bond and the electron-withdrawing nature of the oxygen atom.
Nucleophilic addition reactions represent the primary reactivity pathway for the aldehyde group. The compound readily participates in condensation reactions with various nucleophiles, as demonstrated in the synthesis of dibenzofuran-triazole conjugates through Corey-Fuchs reactions [12]. These transformations involve initial nucleophilic attack at the carbonyl carbon, followed by subsequent rearrangements or eliminations.
Morita-Baylis-Hillman reactivity studies have revealed that dibenzofuran-2-carboxaldehyde demonstrates distinct reactivity patterns compared to its isomeric counterpart, dibenzofuran-4-carboxaldehyde [13]. The 4-isomer exhibits faster reaction rates in MBH processes, attributed to differential electronic stabilization of zwitterionic intermediates. This positional effect highlights the influence of the dibenzofuran π-system on electrophilic reactivity.
Electronic effects from the dibenzofuran core modulate the aldehyde's reactivity through resonance interactions. The extended aromatic system can stabilize charged intermediates formed during nucleophilic addition processes, although the degree of stabilization depends on the specific reaction mechanism and intermediate structures involved.
Oxidation susceptibility represents another important reactivity aspect. The aldehyde group can undergo oxidation to form the corresponding carboxylic acid under appropriate conditions. The compound's air sensitivity [2] [7] [6] may partially stem from such oxidative processes, particularly under thermal or photochemical activation.
Formylation chemistry demonstrates the synthetic utility of the aldehyde functionality. The compound serves as an intermediate in the preparation of various substituted dibenzofuran derivatives through established formylation methodologies [14]. These synthetic applications exploit the electrophilic nature of the aldehyde carbon for carbon-carbon bond formation.
Coordination chemistry potential exists through the aldehyde oxygen atom, which can function as a Lewis base in metal coordination environments. This coordination capability may influence reactivity patterns and could be exploited in catalytic applications or materials chemistry.
The deactivating effect of the aldehyde group on the aromatic rings has been documented, where the electron-withdrawing nature of the carbonyl group reduces the nucleophilic character of the dibenzofuran π-system toward electrophilic aromatic substitution reactions [14].
While dibenzofuran-2-carboxaldehyde does not exhibit classical keto-enol tautomerism due to the absence of α-hydrogen atoms adjacent to the carbonyl group, the compound demonstrates significant resonance stabilization effects that influence its chemical and physical properties.
Resonance contributions from the dibenzofuran π-system provide stabilization through electron delocalization mechanisms. The furan oxygen atom contributes electron density to the aromatic system through resonance, creating a moderately electron-rich aromatic framework that can interact with the aldehyde functionality [15].
Conjugation effects between the aldehyde group and the aromatic system are limited due to the meta-relationship between the carbonyl group and the furan oxygen atom. This positioning prevents direct conjugation but allows for through-bond electronic communication via the aromatic π-system.
Molecular planarity contributes to optimal orbital overlap and resonance stabilization. Crystallographic studies of related dibenzofuran derivatives show planar or near-planar conformations [16] that maximize π-system overlap and electronic delocalization. The rigid tricyclic framework enforces coplanarity and enhances resonance stabilization.
Electronic distribution analysis reveals that the carbonyl group acts as an electron-withdrawing substituent that modulates the electron density distribution throughout the dibenzofuran core. This electronic perturbation influences reactivity patterns and physical properties, including the observed melting point and solubility characteristics.
Intermolecular stabilization effects manifest in the solid state through π-π stacking interactions between aromatic rings [16]. These non-covalent interactions contribute to crystal stability and influence thermal properties. The planarity of the dibenzofuran system facilitates efficient π-π overlap in crystalline arrangements.
Charge stabilization mechanisms operate during chemical transformations involving charged intermediates. The dibenzofuran framework can stabilize both positive and negative charges through resonance delocalization, although the effectiveness depends on the charge location and reaction pathway [15].
Dipole interactions arise from the asymmetric electronic distribution created by the aldehyde substituent. The carbonyl dipole interacts with the aromatic π-system, creating intramolecular electronic effects that influence reactivity and intermolecular interactions.
Polarizability effects from the extended π-system contribute to van der Waals interactions and influence bulk properties such as density and refractive index. The aromatic framework provides substantial polarizability that affects intermolecular forces and phase behavior.
Ground state stabilization through resonance effects influences the compound's thermodynamic stability and contributes to its observed thermal properties. The resonance energy of the dibenzofuran system provides inherent stability that manifests in the compound's thermal behavior and resistance to decomposition under normal conditions.
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